molecular formula C14H16F3N3O4S2 B6430032 1-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097897-20-4

1-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Número de catálogo: B6430032
Número CAS: 2097897-20-4
Peso molecular: 411.4 g/mol
Clave InChI: NXWRWROUSIUKBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-[1-(Thiophene-2-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic small molecule featuring an imidazolidine-2,4-dione core substituted with two distinct functional groups:

  • Trifluoroethyl group: At the 3-position of the imidazolidinedione, contributing metabolic stability and hydrophobic character due to the strong electron-withdrawing trifluoromethyl group.

This compound is hypothesized to target enzymes or receptors where sulfonyl groups play a critical role in binding, such as proteases or kinases. Its structural complexity balances lipophilicity and polarity, making it a candidate for therapeutic applications .

Propiedades

IUPAC Name

1-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O4S2/c15-14(16,17)9-20-11(21)8-19(13(20)22)10-3-5-18(6-4-10)26(23,24)12-2-1-7-25-12/h1-2,7,10H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWRWROUSIUKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared to two analogs from the provided evidence, differing in the sulfonyl substituent on the piperidine ring.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Sulfonyl Group Key Structural Features
1-[1-(Thiophene-2-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione C₁₄H₁₆F₃N₃O₄S₂ 411.41* Thiophene-2-sulfonyl Aromatic thiophene ring, potential π-π interactions
1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione [8] C₁₃H₁₈F₃N₃O₄S 369.36 Cyclopropanesulfonyl Small strained ring, lipophilic
1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione [9] C₁₄H₂₁F₃N₄O₅S 414.40 Morpholine-4-sulfonyl Oxygen-rich, enhances solubility

*Calculated based on structural analysis.

Key Findings :

Thiophene-2-sulfonyl vs. Cyclopropanesulfonyl (): The thiophene analog’s aromatic ring may enhance binding to targets requiring π-π interactions (e.g., kinases), whereas the cyclopropane analog’s compact, strained structure favors membrane permeability due to reduced steric hindrance .

Thiophene-2-sulfonyl vs. Morpholine-4-sulfonyl () :

  • The morpholine analog’s oxygen atoms improve aqueous solubility, which is critical for oral bioavailability. In contrast, the thiophene analog’s hydrophobicity may favor central nervous system penetration .
  • The morpholine group’s conformational flexibility could reduce target selectivity compared to the rigid thiophene ring.

Role of Trifluoroethyl Group :

  • Present in all three compounds, the trifluoroethyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for prolonged drug action .

Research Implications and Limitations

  • Synthetic Accessibility : The thiophene-2-sulfonyl group requires precise regioselective sulfonation, complicating synthesis compared to cyclopropane or morpholine derivatives .
  • Biological Data Gap: No direct activity data for the target compound is available in the provided evidence. Predictions are based on structural analogs, necessitating further experimental validation.
  • Thermodynamic Properties : The thiophene derivative’s higher molecular weight and sulfur content may influence solubility and crystallinity, requiring formulation optimization.

This comparison underscores the importance of sulfonyl group modifications in tuning drug-like properties, offering a roadmap for targeted structural optimization.

Q & A

Q. What are the critical steps in designing a multi-step synthesis route for this compound?

A robust synthesis protocol typically involves:

  • Functional group compatibility : Prioritize reactions that preserve sensitive groups (e.g., sulfonyl or trifluoroethyl). For example, the thiophene-2-sulfonyl group may require protection during piperidine ring modifications .
  • Intermediate purification : Use column chromatography or recrystallization after each step to minimize cross-contamination .
  • Reagent selection : Opt for mild oxidizing agents (e.g., hydrogen peroxide) for sulfonation to avoid over-oxidation .
    Methodological tip: Employ orthogonal protection strategies (e.g., tert-butoxycarbonyl for amines) to ensure regioselectivity in multi-step syntheses .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H/13C NMR to verify piperidine ring conformation, sulfonyl group placement, and trifluoroethyl connectivity. For example, the imidazolidine-dione carbonyl peaks should appear near 170-175 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and fragment patterns matching the expected molecular formula (e.g., C14H15F3N2O4S2).
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the piperidine or imidazolidine rings .

Q. How can researchers mitigate side reactions during trifluoroethyl group modifications?

  • Temperature control : Maintain reactions below 0°C during nucleophilic substitutions to prevent elimination byproducts .
  • Inert atmospheres : Use argon/nitrogen to avoid moisture-sensitive intermediates (e.g., acyl chlorides) reacting with water .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in sulfonation steps .

Advanced Research Questions

Q. How to resolve conflicting spectroscopic data between synthetic batches?

  • Comparative analysis : Run 2D NMR (COSY, HSQC) to distinguish between diastereomers or rotational isomers in the piperidine ring .
  • Isotopic labeling : Introduce deuterated analogs to trace unexpected peaks (e.g., residual solvents or degradation products) .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts and validate experimental data .

Q. What strategies optimize reaction yields for the imidazolidine-2,4-dione core?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization steps .
  • Microwave-assisted synthesis : Reduce reaction times for imidazolidine ring formation while improving regioselectivity .
  • DoE (Design of Experiments) : Systematically vary parameters (pH, temperature, stoichiometry) to identify optimal conditions .

Q. What mechanisms underlie the compound’s potential bioactivity?

  • Target profiling : Screen against kinase or protease libraries, as sulfonyl-piperidine derivatives often modulate ATP-binding pockets .
  • Molecular docking : Model interactions between the trifluoroethyl group and hydrophobic enzyme cavities (e.g., cytochrome P450 isoforms) .
  • Metabolic stability assays : Assess oxidative degradation pathways using liver microsomes to guide structural analogs with improved half-lives .

Q. How to address discrepancies in biological activity across structural analogs?

  • SAR (Structure-Activity Relationship) studies : Systematically modify the thiophene-sulfonyl or trifluoroethyl groups and test against isogenic cell lines .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using 3D-QSAR models .
  • Crystallographic validation : Co-crystallize active analogs with target proteins to pinpoint binding motifs absent in inactive variants .

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